molecular formula C6H4BrCl2N B175967 4-Bromo-2,5-dichloroaniline CAS No. 1940-27-8

4-Bromo-2,5-dichloroaniline

Cat. No.: B175967
CAS No.: 1940-27-8
M. Wt: 240.91 g/mol
InChI Key: SPXFVZDKSRPFPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is typically found as an off-white or gray to yellow powder or crystals .

Preparation Methods

The synthesis of 4-Bromo-2,5-dichloroaniline can be achieved through several methods:

Chemical Reactions Analysis

4-Bromo-2,5-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.

Scientific Research Applications

4-Bromo-2,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloroaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism of action is still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-Bromo-2,5-dichloroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-2,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFVZDKSRPFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294145
Record name 4-Bromo-2,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-27-8
Record name 1940-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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